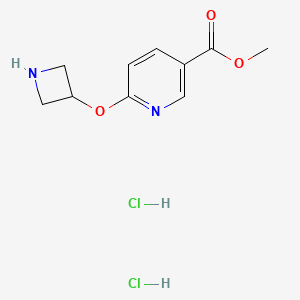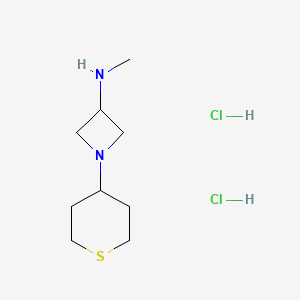![molecular formula C10H13Cl2FN4 B1473300 {[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride CAS No. 1426290-18-7](/img/structure/B1473300.png)
{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
Übersicht
Beschreibung
{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride (hereafter referred to as 4-F-MTA-dihydrochloride) is an organic compound belonging to the class of triazoles. It is a colorless, odourless, and crystalline solid with a molecular weight of 371.37 g/mol. 4-F-MTA-dihydrochloride is a highly versatile compound, with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-F-MTA-dihydrochloride has a wide range of applications in scientific research. It has been used as a probe compound to study the mechanism of action of enzymes, as a reagent for the synthesis of other organic compounds, and as a tool for the study of the structure and function of proteins. It has also been used to study the structure and function of DNA, as well as to study the effects of various drugs on the human body.
Wirkmechanismus
The mechanism of action of 4-F-MTA-dihydrochloride is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). This inhibition leads to the suppression of inflammation and pain. It is also believed to inhibit the activity of other enzymes, such as tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
4-F-MTA-dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as to inhibit the activity of enzymes involved in the regulation of cell growth and differentiation. It has also been found to have an inhibitory effect on the production of prostaglandins, which are involved in the regulation of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-F-MTA-dihydrochloride in laboratory experiments has several advantages. It is a highly versatile compound, with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It is also relatively easy to synthesize, and is available in a variety of forms, including powders, liquids, and solutions.
However, there are also some limitations to the use of 4-F-MTA-dihydrochloride in laboratory experiments. It is a highly reactive compound, and can react with other compounds, leading to the formation of unwanted products. It is also toxic, and must be handled with care to avoid potential health risks.
Zukünftige Richtungen
The potential applications of 4-F-MTA-dihydrochloride in scientific research are vast. Further research is needed to better understand its mechanism of action and its effects on the human body. Additionally, more research is needed to explore the potential of this compound in the development of new drugs and therapies. Other potential areas of research include the synthesis of novel compounds using 4-F-MTA-dihydrochloride as a starting material, and the use of this compound as a tool for the study of the structure and function of proteins.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)-1,2,4-triazol-3-yl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4.2ClH/c1-12-6-10-14-13-7-15(10)9-4-2-8(11)3-5-9;;/h2-5,7,12H,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGYZZIFKSMPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=CN1C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






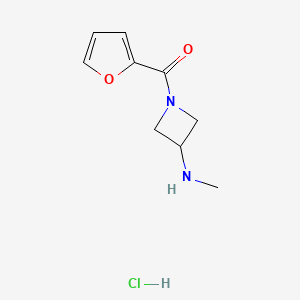

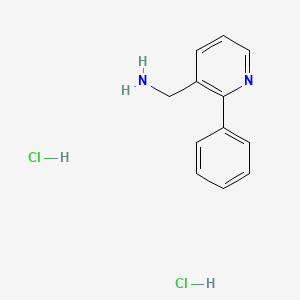
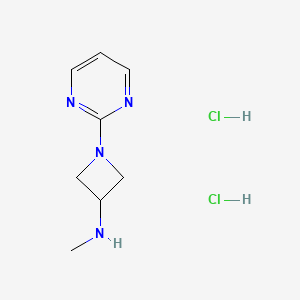


![1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1473230.png)
